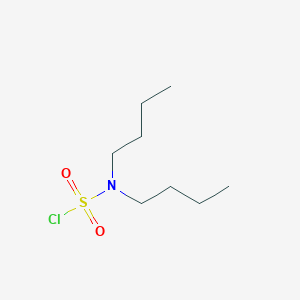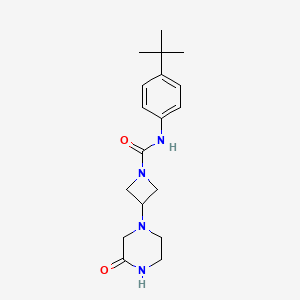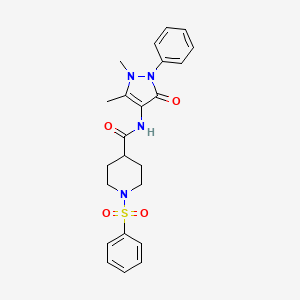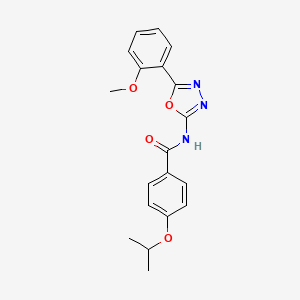
N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical compounds with complex structures, such as "N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide," play significant roles in various fields of chemistry and material science. These compounds often serve as intermediates in the synthesis of more complex molecules or as subjects in the study of chemical reactions and properties.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, including C-N bond formations and directed lithiation. For example, tert-butyl nitrite has been used as a N1 synthon in a three-component reaction leading to imidazoquinolines, demonstrating the versatility of tert-butyl groups in synthesis (Prasenjit Sau et al., 2018) (Sau et al., 2018). Similarly, directed lithiation has been applied to N,N-dimethylurea and tert-butyl carbamate derivatives, highlighting methods for functionalizing molecules at specific positions (Keith Smith et al., 2013) (Smith et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides insights into the conformation and geometry of chemical compounds. For instance, alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates exhibit preferred conformations due to intramolecular interactions, which could be relevant for understanding similar compounds' molecular geometry (F. Castañeda et al., 2001) (Castañeda et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving compounds with tert-butyl groups or thiophene units can lead to various products, depending on the reaction conditions and the presence of catalysts. A study on acid-catalyzed rearrangement of oxiranes for the synthesis of oxalamides shows the potential for complex reaction pathways leading to diverse products (V. Mamedov et al., 2016) (Mamedov et al., 2016).
科学的研究の応用
Polymer Solar Cells and Conductive Polymers
Research on similar compounds includes the development of materials for polymer solar cells and conductive polymers. For instance, a study by Pei Cheng, Yongfang Li, and X. Zhan (2014) utilized Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in the fabrication of ternary blend polymer solar cells, highlighting its role in enhancing power conversion efficiency due to improved charge transfer routes and suitable phase separation (Cheng, Li, & Zhan, 2014). Similarly, G. Sotzing, J. Reynolds, and P. Steel (1996) synthesized and characterized a series of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, which showed potential in the development of electrochromic conducting polymers due to their low oxidation potentials and stable conducting states (Sotzing, Reynolds, & Steel, 1996).
Organic Synthesis and Catalysis
In the field of organic synthesis and catalysis, compounds with thiophene and oxalamide functionalities have been explored for their efficiency in catalytic systems. Subhadip De, Junli Yin, and D. Ma (2017) demonstrated the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide in a copper-catalyzed coupling reaction, showcasing its effectiveness in Goldberg amidation processes (De, Yin, & Ma, 2017). This research indicates the potential of similar compounds in facilitating various organic transformations.
Molecular Design and Polymer Research
Further investigations into molecular design and polymer research have highlighted the versatility of thiophene-based compounds. M. Miyasaka, T. Yamazaki, and H. Nishide (2001) synthesized poly(3-phenylgalvinoxylthiophene), a new conjugated polyradical with a high spin concentration, which exhibited unique electronic properties and potential for electrical conductivity enhancement (Miyasaka, Yamazaki, & Nishide, 2001).
作用機序
Target of action
Many compounds with similar structures are known to have antioxidant potential . They might interact with reactive oxygen species (ROS) in the body, neutralizing them and preventing them from causing cellular damage.
Mode of action
These compounds might work by donating an electron to the ROS, neutralizing them and preventing them from reacting with other molecules in the cell .
Biochemical pathways
The primary pathway affected would likely be the oxidative stress pathway. By neutralizing ROS, these compounds could prevent oxidative damage to proteins, lipids, and DNA within the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds with similar structures might be well absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine or feces .
Result of action
The primary result of the action of these compounds would likely be a reduction in oxidative stress within the cell, which could prevent cellular damage and potentially reduce the risk of certain diseases .
Action environment
The action, efficacy, and stability of these compounds could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
特性
IUPAC Name |
N'-tert-butyl-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)14-11(17)10(16)13-6-9(15)8-4-5-18-7-8/h4-5,7,9,15H,6H2,1-3H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQYHNJPUHZMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC(C1=CSC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2496932.png)

![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)
![8-(3,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496935.png)
![N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2496937.png)

![N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2496940.png)

![N-(2-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496945.png)


![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)